1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
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Overview
Description
The compound contains a benzo[d][1,4]dioxin ring, which is a type of dioxin. Dioxins are a group of chemically related compounds that are persistent environmental pollutants . They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through sulfonylation reactions. For instance, 1,4-Benzodioxan-6-amine was used in the synthesis of N - (2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins having anti-tumor activity and dioxanoacridinones .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study conducted by Karaman et al. (2016) focused on the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings, showcasing their significant role in medicinal chemistry. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, revealing specific derivatives with notable lipid peroxidation inhibitory activity and antioxidant capabilities. This research underscores the therapeutic potential of sulfonyl and piperidine-containing compounds in treating oxidative stress-related conditions and neurodegenerative diseases (Karaman et al., 2016).
Anticancer Potential of Piperidine Derivatives
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The study revealed that certain derivatives exhibit strong anticancer activities, indicating the promise of piperidine derivatives in developing novel anticancer therapies (Rehman et al., 2018).
Enantioselective Synthesis for Therapeutic Applications
Liu et al. (2013) presented a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This synthesis pathway highlights the potential of these compounds in creating enantioselective therapeutic agents, contributing to the development of drugs with improved efficacy and reduced side effects (Liu et al., 2013).
Antimicrobial and Antileishmanial Activities
Further research on piperidine derivatives, including synthesis and evaluation against various pathogens, shows significant antimicrobial and antileishmanial activities. Studies by Vinaya et al. (2009) and Dar et al. (2015) found that certain piperidine derivatives exhibit potent antimicrobial activities against bacterial and fungal pathogens of agricultural importance, as well as against Leishmania donovani, suggesting their utility in developing new antimicrobial and antiparasitic agents (Vinaya et al., 2009); (Dar et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-19-9-6-18-17(19)27(21,22)13-4-7-20(8-5-13)28(23,24)14-2-3-15-16(12-14)26-11-10-25-15/h2-3,6,9,12-13H,4-5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGXMTAZRGHIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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